molecular formula C9H10O2 B13687093 2-Methyl-1-(5-methyl-2-furyl)-2-propenone

2-Methyl-1-(5-methyl-2-furyl)-2-propenone

Cat. No.: B13687093
M. Wt: 150.17 g/mol
InChI Key: MXDVZRFAEBQRHV-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Chemistry Research

2-Methyl-1-(5-methyl-2-furyl)-2-propenone belongs to the broader class of compounds known as chalcones, which are characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. iiarjournals.org In this specific molecule, one of the aromatic systems is a substituted furan (B31954) ring. The furan nucleus is a versatile building block in organic synthesis due to its unique reactivity and accessibility, making furan-containing compounds valuable in various applications, including medicinal chemistry and materials science. acs.org

The significance of furan-based chalcones in contemporary research is substantial, largely driven by their diverse biological activities. acs.org Chalcone (B49325) derivatives are investigated for a wide range of pharmacological properties, and the incorporation of a furan moiety can enhance these activities. iiarjournals.orgeurekaselect.com Research has demonstrated that furan-containing chalcones can exhibit potent antimicrobial and anticancer properties. acs.orgnih.gov The α,β-unsaturated ketone functional group within the chalcone scaffold makes these molecules excellent Michael acceptors, allowing them to interact with biological nucleophiles, which is often a key mechanism for their bioactivity.

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other researched furan-based chalcones suggests its potential as a synthetic intermediate and a candidate for biological screening. The exploration of structure-activity relationships in this class of compounds is an active area of research, with modifications to the furan and the other aromatic ring, as well as the substituents on the propenone backbone, being systematically investigated to optimize biological effects. iiarjournals.org

Structural Features and Distinctive Reactivity Profiles within Furan-Containing Propenone Systems

The structure of this compound contains several key features that dictate its chemical behavior. The core of the molecule is the propenone unit (-CO-CH=C-), which is an α,β-unsaturated ketone. This functional group is highly reactive and participates in a variety of addition reactions. The carbonyl group is conjugated with the carbon-carbon double bond, which in turn is conjugated with the furan ring. This extended π-system influences the electronic distribution across the molecule and its spectroscopic properties.

The furan ring itself is an electron-rich five-membered aromatic heterocycle. acs.org The oxygen atom in the ring donates electron density, making the ring susceptible to electrophilic substitution. pharmaguideline.com The presence of a methyl group at the 5-position of the furan ring further enhances its electron-donating character.

The reactivity of this compound is expected to be dominated by the chalcone framework. Key reactions include:

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles.

Cyclization Reactions: The propenone backbone can react with various reagents to form heterocyclic systems. For example, reaction with hydrazines can yield pyrazolines.

Reactions of the Carbonyl Group: The ketone can undergo typical reactions such as reduction to an alcohol or reaction with Grignard reagents.

Reactions of the Furan Ring: The furan ring can undergo electrophilic substitution, although the conditions must be carefully chosen to avoid polymerization or ring-opening, which furan is prone to under strong acidic conditions. pharmaguideline.com

The combination of the furan ring and the propenone system creates a molecule with multiple reactive sites, offering a platform for the synthesis of more complex molecular architectures.

Interactive Data Table: Key Structural and Chemical Properties
PropertyValue
Molecular FormulaC10H10O2
Molar Mass162.19 g/mol
Functional GroupsFuran, Ketone, Alkene
Key Reactive Sitesα,β-Unsaturated Carbonyl System, Furan Ring

Historical Overview of Initial Academic Investigations and Early Discoveries

The history of this compound is intrinsically linked to the broader history of furan chemistry and the study of chalcones. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. organic-chemistry.org

Chalcones, on the other hand, have been known for over a century, with the Claisen-Schmidt condensation, a key reaction for their synthesis, being developed in the late 19th century. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. tandfonline.com The synthesis of furan-based chalcones would have become a subject of investigation as the chemistry of both furan and chalcones became more established.

Early academic investigations into furan-containing compounds were often focused on their synthesis and basic reactivity. The Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, is a classic method for forming the furan ring. pharmaguideline.com The synthesis of the specific starting material for this compound, likely 5-methyl-2-acetylfuran, would have been an important step.

While specific early discoveries related to this compound are not readily found in historical literature, the foundational work on furan chemistry and the development of synthetic methodologies for chalcones provided the necessary framework for the eventual synthesis and study of this and related compounds. The more recent focus on the biological activities of chalcones has spurred renewed interest in the synthesis of a wide variety of derivatives, including those containing heterocyclic rings like furan. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-methyl-1-(5-methylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-5H,1H2,2-3H3

InChI Key

MXDVZRFAEBQRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 5 Methyl 2 Furyl 2 Propenone and Its Analogues

Classical Synthetic Approaches for Furyl Propenones

Traditional methods for synthesizing furyl propenones, which are a class of chalcones, have been well-established in organic chemistry. These approaches primarily rely on condensation reactions and offer various routes to the target propenone structure.

Condensation Reactions, including Claisen-Schmidt Condensation, for the Synthesis of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone and Related Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and their analogues, including furyl propenones. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In the context of synthesizing this compound, the key precursors would be 1-(5-methyl-2-furyl)ethanone and methacrolein.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a polar solvent like ethanol. saudijournals.compropulsiontechjournal.com The base deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, or propenone. Acid catalysts can also be employed, which is advantageous when dealing with hydroxyl-containing reactants that would otherwise require protection. saudijournals.com

The synthesis of various furyl chalcones has been reported using this methodology. For instance, the condensation of furfural (B47365) with acetophenone (B1666503) produces 3-(furan-2-yl)-1-phenylprop-2-en-1-one. rsc.org The reaction conditions can be optimized to achieve high yields. wikipedia.org

Table 1: Examples of Claisen-Schmidt Condensation for Furyl Chalcone (B49325) Synthesis
KetoneAldehydeCatalyst/ConditionsProductYield
AcetophenoneFurfuralNaOH, Ethanol3-(Furan-2-yl)-1-phenylprop-2-en-1-oneHigh rsc.org
2-AcetylnaphthaleneBenzaldehydeKOH, Methanol (B129727)Naphthyl Chalcone DerivativesGood nih.gov
CycloalkanonesAryl AldehydesSolid NaOH, Grindingα,α′-bis-(substituted-benzylidene)cycloalkanones96-98% nih.gov

Alternative Synthetic Routes to the Propenone Moiety

Beyond the Claisen-Schmidt condensation, other synthetic strategies can be employed to construct the α,β-unsaturated ketone (propenone) moiety. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns.

Carbonylation reactions represent an atom-efficient approach to α,β-unsaturated carbonyl compounds. rsc.org Transition metal-catalyzed hydroacylation of alkynes with aldehydes is another atom-economical route to access these structures. researchgate.net Additionally, ruthenium-catalyzed chelation-assisted C-H bond activation of aromatic ketones followed by reaction with olefins can yield Heck-type products with high regio- and stereoselectivity. organic-chemistry.org Other methods include the Suzuki coupling reaction, where haloarenes react with aryl boronic acids, and the Heck reaction, involving the reaction of aryl vinyl ketones with aryl iodides. saudijournals.com An electron-transfer chain reaction (SRN1 mechanism) between α-bromoketones and nitropropyl anion has also been established as a convenient synthesis for α,β-unsaturated ketones. nih.gov

Synthesis of the Furan (B31954) Ring in Related Methylfuranone Systems

Paal-Knorr Furan Synthesis and its Variants

The Paal-Knorr synthesis is a widely used and versatile method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com The reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl precursor. pharmaguideline.comorganic-chemistry.org A variety of mild conditions can be used, including aqueous acids like sulfuric or hydrochloric acid, or anhydrous conditions with a Lewis acid. wikipedia.org

The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the furan ring. wikipedia.org For the synthesis of the 5-methyl-2-furyl moiety, a suitably substituted 1,4-diketone would be required as the starting material. The mechanism of this reaction has been elucidated and is understood to proceed through the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the furan ring. wikipedia.org

Cyclization Reactions Leading to Substituted Furans

Numerous other cyclization reactions have been developed for the synthesis of substituted furans. nih.gov Transition metal-catalyzed cyclizations are among the most direct methods. nih.gov For example, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols can efficiently produce furans in high yields under mild, open-flask conditions. organic-chemistry.org Palladium-catalyzed cyclization of acetylenic ketones is another effective method. acs.org

Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a regioselective route to multisubstituted furans with a high tolerance for various functional groups. nih.gov Other approaches include the Fiest-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, and the ring expansion of alkynic oxiranes. pharmaguideline.com The synthesis of 5-methylfurfural, a related compound, can be achieved from sucrose (B13894) through an acid-catalyzed process. orgsyn.org

Modern and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. frontiersin.org For the synthesis of chalcones, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve yields compared to conventional heating methods. frontiersin.orgnih.govfrontiersin.org This technique has been successfully applied to the Claisen-Schmidt condensation and the Paal-Knorr synthesis of furans. frontiersin.orgresearchgate.net

Solvent-free reaction conditions, often coupled with grinding techniques (mechanochemistry), offer another green alternative. gkyj-aes-20963246.com For instance, quantitative yields of chalcone derivatives have been achieved by grinding reactants with a solid base like sodium hydroxide in the absence of any solvent. nih.gov This approach minimizes the use of volatile organic solvents, which are often toxic and difficult to dispose of. gkyj-aes-20963246.com

The use of solid, reusable catalysts is another hallmark of green chemistry. propulsiontechjournal.com Mesoporous silica (B1680970) nanomaterials have been used as catalysts for the Claisen-Schmidt reaction under solvent-free conditions, providing high yields and selectivity with the benefit of easy catalyst recovery and reuse. rsc.org

Table 2: Comparison of Conventional and Green Synthetic Methods for Chalcone Synthesis
ParameterConventional Method (e.g., Reflux in Ethanol)Green Method (e.g., Microwave or Grinding)
Reaction TimeHours to days (e.g., 10-40 hours) frontiersin.orgMinutes (e.g., 1-5 minutes) frontiersin.orgmdpi.com
Energy ConsumptionHighLow
Solvent UseOften requires large volumes of organic solvents gkyj-aes-20963246.comSolvent-free or reduced solvent use nih.govgkyj-aes-20963246.com
YieldOften moderate to good (e.g., 71-87%) frontiersin.orgOften higher (e.g., 78-92%) frontiersin.org
Waste GenerationHigher due to solvent use and potential side reactionsMinimized gkyj-aes-20963246.com

Catalytic Methods in Furyl Propenone Synthesis

Catalysis is fundamental to the efficient synthesis of furyl propenones, offering pathways with higher yields, milder reaction conditions, and greater selectivity compared to stoichiometric methods. The synthesis of these compounds, which are structurally similar to chalcones, typically involves a Claisen-Schmidt condensation reaction between a substituted furyl ketone and an aldehyde. Various catalysts, including acids, bases, and transition metals, can be employed to facilitate this transformation.

Homogeneous and heterogeneous acid and base catalysts are commonly used. For instance, the synthesis of furan-based chalcone derivatives can be achieved via the Claisen-Schmidt condensation of 5-arylfurfural derivatives with an appropriate acetophenone. eurekaselect.com Lewis acids and Brønsted acids can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the ketone. Similarly, base catalysts promote the formation of the enolate. The choice of catalyst can influence the reaction rate and the outcome, especially in preventing side reactions. youtube.com

Transition metal catalysts, particularly those based on palladium, gold, and copper, have also been instrumental in the synthesis of substituted furans which can serve as precursors to furyl propenones. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions are used to construct complex furan skeletons. organic-chemistry.org While not a direct synthesis of the propenone moiety, these catalytic methods provide access to the necessary substituted furan starting materials.

Moreover, organocatalysis has emerged as a powerful tool in asymmetric synthesis, which could be applied to produce chiral furyl propenone derivatives. For instance, enantioenriched pyranones, which are valuable synthetic building blocks, can be prepared from 2-furfurals through a one-pot sequence involving catalytic asymmetric alkylation. nih.gov This highlights the potential of catalytic asymmetric methods to generate stereochemically defined furan-containing compounds.

Table 1: Overview of Catalytic Approaches in Furan Synthesis

Catalyst Type Example Application in Furan Synthesis Reference
Acid/Base HCL, PPA, PPTS Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds. youtube.com
Transition Metal Palladium, Copper, Gold Cross-coupling and cycloisomerization reactions to form substituted furans. organic-chemistry.org
Organocatalyst (-)-MIB Asymmetric alkylation of 2-furfurals to generate enantioenriched intermediates. nih.gov

Microwave-Assisted Synthetic Procedures for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. globalresearchonline.net The synthesis of propenones, including furan-containing chalcones, is well-suited for this technology. frontiersin.orgnih.gov

The core reaction for synthesizing furyl propenones, the Claisen-Schmidt condensation, can be significantly enhanced under microwave irradiation. Conventional methods for this condensation often require long reaction times (several hours to a full day) at room temperature or with heating. globalresearchonline.net In contrast, microwave-assisted methods can reduce the reaction time to a matter of minutes. globalresearchonline.netfrontiersin.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature.

A typical procedure involves mixing the substituted furyl ketone with an appropriate aldehyde in the presence of a catalyst (often a base like KOH or NaOH) in a suitable solvent (like ethanol) and irradiating the mixture in a microwave reactor. The efficiency of this method allows for the rapid synthesis of a library of compounds for screening purposes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time Hours to days (e.g., 10-40 hours) Minutes (e.g., 1-5 minutes) globalresearchonline.netfrontiersin.org
Energy Consumption Higher, due to prolonged heating Lower, due to shorter reaction times globalresearchonline.net
Yield Often lower due to side reactions Generally higher and more consistent globalresearchonline.net

| Solvent Usage | Often requires larger volumes | Can be performed with less or no solvent | globalresearchonline.net |

The benefits of microwave assistance extend to improved reaction control and the potential for solvent-free reactions, which aligns with the principles of green chemistry. globalresearchonline.net

Principles of Green Chemistry Applied to its Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on reducing the environmental impact of the chemical process. This involves using renewable feedstocks, employing safer solvents, improving energy efficiency, and designing atom-economical reactions.

A key aspect of green chemistry in this context is the use of biomass-derived starting materials. The furan ring is a prominent "platform chemical" that can be derived from the dehydration of carbohydrates found in lignocellulosic biomass. mdpi.com For example, 5-hydroxymethylfurfural (B1680220) (HMF), derived from sugars, can be converted into various furan derivatives. rsc.org This provides a renewable alternative to petroleum-based starting materials. The synthesis of furan derivatives from biomass often utilizes catalytic processes to achieve high efficiency and selectivity. hse.ru

The choice of solvent is another critical factor. Many traditional organic solvents are volatile, toxic, and derived from fossil fuels. Green chemistry encourages the use of safer, bio-based solvents. 2-Methyltetrahydrofuran (2-MeTHF), for instance, is a bio-based solvent derived from renewable resources and is considered a greener alternative to solvents like tetrahydrofuran (B95107) (THF). researchgate.net Water is also an ideal green solvent, and catalytic reactions in aqueous media are highly desirable.

Furthermore, improving the energy efficiency of the synthesis, as discussed with microwave-assisted procedures, is a core principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. rsc.org For example, the synthesis of 2-acetylfuran (B1664036) (a potential precursor) can be achieved through methods that aim for high yield and purity while minimizing waste. google.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach. For instance, ThDP-dependent enzymes can be used in the synthesis of furan-based ketones from furfural and formaldehyde. rsc.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The target molecule is an α,β-unsaturated ketone (an enone). The most logical disconnection is at the Cα-Cβ double bond, which points to an aldol-type condensation reaction as the final bond-forming step. This disconnection breaks the molecule into two synthons: a nucleophilic enolate derived from a ketone and an electrophilic carbonyl compound.

Retrosynthetic Pathway:

Disconnect the Cα=Cβ bond: This disconnection suggests a condensation reaction. The structure indicates that the ketone part comes from a methyl ketone and the propenone's α-methyl and carbonyl carbon come from another source. A plausible forward reaction is a condensation between 1-(5-methyl-2-furyl)ethanone and formaldehyde, followed by dehydration. This is a variation of the Claisen-Schmidt condensation.

Disconnect the furyl ketone: The precursor, 1-(5-methyl-2-furyl)ethanone, can be further broken down. A standard method for its synthesis is the Friedel-Crafts acylation of 2-methylfuran (B129897).

Disconnection: The bond between the furan ring and the acetyl group.

Reagents: 2-methylfuran and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, with a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).

Synthesize 2-methylfuran: 2-Methylfuran itself can be obtained from biomass. It is commonly produced by the catalytic hydrodeoxygenation of furfural, which is derived from the pentosan sugars in hemicellulose. researchgate.net

This retrosynthetic analysis provides a clear and practical pathway to synthesize this compound from readily available or bio-based starting materials like 2-methylfuran and formaldehyde.

Stereoselective and Enantioselective Synthesis of Furan-Propenone Derivatives

While this compound itself is achiral, the synthesis of its analogues or derivatives can introduce stereocenters. Stereoselective and enantioselective synthesis methods are crucial for preparing optically active compounds, which is particularly important in the pharmaceutical and agrochemical industries.

For furan-propenone derivatives that possess stereocenters, controlling the stereochemistry is a key challenge. If a chiral center is present in either the furyl ketone or the aldehyde starting material, diastereoselective synthesis becomes relevant. The facial selectivity of the nucleophilic attack of the enolate on the aldehyde can be influenced by the existing stereocenter, often guided by steric hindrance (Felkin-Anh or Cram's rule models).

Enantioselective synthesis aims to create a single enantiomer from achiral starting materials. This typically involves the use of chiral catalysts, reagents, or auxiliaries.

Chiral Catalysts: Asymmetric catalysis is a powerful approach. Chiral organocatalysts, such as proline derivatives, can catalyze enantioselective aldol reactions. Similarly, chiral Lewis acids complexed with metal ions can be used to control the stereochemical outcome of the condensation. The synthesis of (+)-sylvone, a natural tetrahydrofuran lignan, begins with an enantioselective aldol reaction, demonstrating the applicability of this strategy to furan-containing molecules. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical course of the reaction. After the desired stereocenter is formed, the auxiliary is removed.

Enzyme-Catalyzed Reactions: Biocatalysis offers high enantioselectivity under mild conditions. Enzymes like aldolases can be used to perform stereoselective aldol additions.

An example of an asymmetric reaction on a furan substrate is the catalytic asymmetric alkylation of 2-furfurals, which generates enantioenriched furyl zinc alkoxides with high enantiomeric excess (ee >90%). nih.gov These chiral intermediates can then be converted into other valuable molecules. While this example does not directly produce a propenone, it illustrates the feasibility of achieving high enantioselectivity in reactions involving furan derivatives. The principles of asymmetric induction and catalysis can be applied to the synthesis of chiral furan-propenone derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 5 Methyl 2 Furyl 2 Propenone

Reactivity of the α,β-Unsaturated Ketone (Propenone) Moiety.

The propenone fragment is an electrophilic system susceptible to various addition reactions. The conjugation of the carbon-carbon double bond with the carbonyl group creates electrophilic centers at both the carbonyl carbon and the β-carbon. pressbooks.publibretexts.org This electronic arrangement governs the regioselectivity of nucleophilic attacks and allows for electrophilic additions across the double bond.

Nucleophilic Addition Reactions to the Conjugated System.

Nucleophilic attack on the α,β-unsaturated ketone system can occur via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. libretexts.orgwikipedia.org The preferred pathway is largely determined by the nature of the nucleophile, following principles of Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. wikipedia.org

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as amines, thiols, and organocuprates (Gilman reagents), preferentially attack the β-carbon. pressbooks.pubfiveable.memasterorganicchemistry.com This reaction, often referred to as a Michael addition, proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated on the α-carbon to yield the saturated ketone. libretexts.orgwikipedia.org For instance, the reaction with a Gilman reagent like lithium dimethylcuprate would be expected to yield 1-(5-methyl-2-furyl)-2-methylpentan-1-one. libretexts.orgmasterorganicchemistry.com

1,2-Direct Addition: Hard nucleophiles, such as strong organolithium or Grignard reagents, tend to favor direct attack at the harder electrophilic carbonyl carbon. wikipedia.org This pathway leads to the formation of an allylic alcohol after workup.

The general mechanism for nucleophilic conjugate addition involves the initial attack on the β-carbon, followed by protonation of the resulting enolate. libretexts.org

Nucleophile TypePredominant Reaction PathwayExpected Product Class
Organocuprates (R₂CuLi)1,4-Conjugate Additionβ-Alkylated Ketone
Amines (R₂NH)1,4-Conjugate Additionβ-Amino Ketone
Thiols (RSH)1,4-Conjugate Additionβ-Thioether Ketone
Grignard Reagents (RMgX)1,2-Direct AdditionAllylic Alcohol

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond.

While less common for α,β-unsaturated ketones due to the electron-withdrawing nature of the carbonyl group, electrophilic additions to the carbon-carbon double bond can occur. The carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles are possible. For instance, halogenation with reagents like bromine (Br₂) can proceed, typically requiring harsher conditions than for an isolated alkene.

Cycloaddition Reactions (e.g., Diels-Alder) involving the Propenone and Furan (B31954) Components.

The molecule possesses both a diene (the furan ring) and a potential dienophile (the propenone double bond).

Furan as Diene: The furan ring can act as a diene in Diels-Alder reactions, particularly with strong electron-poor dienophiles like maleimides. mdpi.com The aromatic character of furan can make these cycloadditions reversible. rsc.org The presence of the electron-donating methyl group at C5 and the electron-withdrawing acyl group at C2 influences the HOMO energy of the furan ring, affecting its reactivity as a diene. rsc.org

Propenone as Dienophile: The electron-deficient double bond of the propenone moiety can act as a dienophile in reactions with electron-rich dienes. The reactivity is enhanced by the electron-withdrawing carbonyl group. masterorganicchemistry.com

Furan as Dienophile: Although furans typically act as dienes, derivatives with strong electron-withdrawing groups, such as nitrofurans, have been shown to function as dienophiles. conicet.gov.ar The acyl group on the subject molecule is also electron-withdrawing, suggesting the possibility of dienophilic character under certain conditions.

Reaction TypeRole of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone MoietyPotential ReactantExpected Product
Diels-AlderFuran as DieneMaleimide (Dienophile)Oxanorbornene derivative
Diels-AlderPropenone as DienophileIsoprene (Diene)Substituted cyclohexene

Radical Reactions and Oxidative Transformations.

The α,β-unsaturated ketone system is susceptible to radical additions and can undergo various oxidative transformations.

Radical Reactions: Radical species can add to the carbon-carbon double bond. For instance, radical cyclization reactions involving α,β-unsaturated ketones have been utilized in the synthesis of complex furan-containing structures. benthamdirect.com

Oxidative Transformations (Epoxidation): The double bond of the propenone can be epoxidized. Unlike isolated alkenes that are typically epoxidized with peracids, α,β-unsaturated ketones undergo nucleophilic epoxidation. google.com This is commonly achieved using reagents like hydrogen peroxide or tert-butyl hydroperoxide under basic conditions (the Weitz-Scheffer reaction), where the hydroperoxide anion acts as the nucleophile in a conjugate addition, followed by intramolecular ring closure to form the epoxide. nih.govnih.gov This method is effective for a wide range of α,β-unsaturated ketones. nih.govorganic-chemistry.org

Reactivity of the Furan Heterocycle.

The furan ring in this compound is a π-electron-rich aromatic system, which makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.compearson.com

Electrophilic Aromatic Substitution Reactions on the Furan Ring.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the furan ring. The heteroatom's lone pair participation in the aromatic system enhances the electron density of the ring carbons, thereby activating them for electrophilic attack. pharmaguideline.comquora.com

Regioselectivity: In substituted furans, the position of electrophilic attack is directed by the existing substituents. The furan ring is preferentially attacked at the α-positions (C2 and C5) because the carbocation intermediate formed is better stabilized by resonance, with three resonance structures compared to two for β-attack (C3 and C4). chemicalbook.comquora.comquora.com In the title compound, the C2 position is occupied by the propenone group and the C5 position by a methyl group. The methyl group is an activating, ortho-, para- (i.e., α-) directing group, while the acyl group is a deactivating, meta- (i.e., β-) directing group. mnstate.edu Given the high intrinsic reactivity of the α-positions of furan, electrophilic substitution would be expected to occur at the available C3 or C4 positions, with the directing effects of the existing groups influencing the outcome. However, Friedel-Crafts acylation of 2-methylfuran (B129897) with acyl chlorides or anhydrides, a classic EAS reaction, occurs almost exclusively at the C5 position. osti.govshareok.orgresearchgate.net This highlights the powerful directing effect of the furan oxygen and the activating methyl group over the deactivating effect of the acyl group at C2.

Typical EAS Reactions:

Nitration: Can be achieved using mild nitrating agents, as harsh acidic conditions can lead to ring opening or polymerization.

Sulfonation: Can be performed using reagents like a sulfur trioxide-pyridine complex.

Halogenation: Occurs readily, often requiring mild conditions to avoid polysubstitution.

Friedel-Crafts Acylation: The introduction of another acyl group would be difficult due to the deactivating nature of the existing propenone substituent. sigmaaldrich.com

ReactionReagentExpected Substitution Position
NitrationMild Nitrating Agent (e.g., Acetyl Nitrate)C3 or C4
HalogenationBr₂ in DioxaneC3 or C4
SulfonationSO₃-Pyridine ComplexC3 or C4

Ring-Opening and Rearrangement Reactions of Furan Derivatives

The furan ring in compounds structurally similar to this compound is known to undergo ring-opening under acidic conditions. This process is often initiated by protonation of the furan ring, which disrupts its aromaticity and makes it susceptible to nucleophilic attack. acs.orgresearchgate.net Studies on related furan-containing molecules have shown that the presence of substituents significantly influences the reactivity and the nature of the products formed. rsc.org

In the presence of a Brønsted acid and a nucleophile such as water, the furan ring can be hydrolyzed to form a 1,4-dicarbonyl compound. The reaction is believed to proceed through a protonated furan intermediate, which is then attacked by water. acs.orgresearchgate.net For instance, the acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone, a compound with a similar furan-ketone structure, yields a single ring-opened product in high yield. rsc.orgresearchgate.net This suggests that the reaction is highly regioselective.

Another important rearrangement reaction for compounds like this compound, which is a divinyl ketone analogue, is the Nazarov cyclization. This reaction, typically catalyzed by a Lewis acid or a protic acid, involves a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. organic-chemistry.orgthermofisher.comwikipedia.org While traditionally difficult for 2-furyl vinyl ketones under thermal acidic conditions, photochemical approaches have been developed that facilitate this transformation, leading to the formation of furan-fused cyclopentanones. researchgate.netnih.gov

The Piancatelli rearrangement is another acid-catalyzed transformation observed in furylcarbinols, which can be considered related to the propenone structure after a reduction step. This reaction proceeds through a cascade involving a 4π electrocyclization to produce 4-substituted cyclopentenones. escholarship.org

Table 1: Representative Ring-Opening and Rearrangement Reactions of Furan Derivatives Analogous to this compound

Starting MaterialReaction TypeConditionsProduct(s)Reference(s)
4-(5-methyl-2-furyl)-2-butanoneAcid-Catalyzed Ring OpeningCatalytic HCl, 80°CSingle ring-opened product rsc.orgresearchgate.net
2-Furyl Vinyl KetonesPhoto-Nazarov CyclizationFlow photochemistry, AcOH or HFIPFuran-fused cyclopentanones researchgate.netnih.gov
2-FurylcarbinolsPiancatelli RearrangementLewis or Brønsted Acid4-Substituted cyclopentenones escholarship.org

Mechanistic Studies of Key Chemical Transformations

Mechanistic investigations into the acid-catalyzed ring-opening of furan derivatives suggest a pathway initiated by protonation. Computational studies on furan itself indicate that protonation at the α-carbon is the rate-limiting step. acs.orgresearchgate.net This is followed by the nucleophilic attack of a solvent molecule, like water, leading to the formation of dihydrofuranol intermediates. Subsequent protonation of the ring oxygen in these intermediates facilitates the ring-opening to yield a 1,4-dicarbonyl compound. acs.org

For the Nazarov cyclization of divinyl ketones, the mechanism involves the formation of a pentadienyl cation upon interaction with an acid catalyst. This cation then undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation. wikipedia.orgnih.gov The final step is the elimination of a proton to yield the cyclopentenone product. In the case of 2-furyl vinyl ketones, the furan ring participates as one of the vinyl groups in this electrocyclization.

The intermediates in these reactions are often highly reactive and transient, making their direct observation challenging. Therefore, their existence is typically inferred from trapping experiments, spectroscopic studies of stable analogues, and computational modeling.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the structure of the transition state. wikipedia.orglibretexts.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at a specific position.

In the context of the acid-catalyzed ring-opening of furans, a primary KIE would be expected if the protonation of the furan ring is the rate-determining step and involves the breaking of a bond to a hydrogen isotope. For example, if the transfer of a proton from an acid to the furan ring is the slowest step, a significant kH/kD > 1 would be observed when the reaction is carried out in a deuterated solvent.

For the Nazarov cyclization, secondary KIEs can provide information about changes in hybridization at specific carbon atoms during the reaction. For instance, an inverse secondary KIE (kH/kD < 1) at the carbons involved in the new C-C bond formation would be consistent with a change from sp2 to sp3 hybridization in the transition state. princeton.edu While specific KIE studies on this compound are not available, studies on other Brønsted acid-catalyzed reactions of furans have shown inverse secondary KIEs, suggesting a buildup of negative charge in the transition state for certain substrates. nih.gov

The selectivity and yield of reactions involving this compound and related compounds are highly dependent on the reaction conditions, including the type of catalyst, solvent, temperature, and the presence of additives.

In acid-catalyzed ring-opening reactions of furans, the nature of the acid (Brønsted vs. Lewis) and its concentration can significantly impact the reaction rate and the formation of side products. nih.govresearchgate.net For example, in the polymerization of furfuryl alcohol, the presence of water was found to be more influential on the extent of ring-opening than the type of acidic initiator. nih.govmdpi.com

The choice of solvent can also play a crucial role. In the Friedel-Crafts acylation of furans, a related reaction, the solvent was found to have a significant effect on the reaction performance. proquest.comupenn.edu Similarly, for the Nazarov cyclization of 2-furyl vinyl ketones, the use of solvents like acetic acid or hexafluoroisopropanol under photochemical conditions was key to achieving high yields. researchgate.netnih.gov

Temperature is another critical parameter. While some ring-opening reactions of furan derivatives proceed at relatively mild temperatures (e.g., 80°C), rsc.org others may require higher temperatures, which can also lead to undesired side reactions. The selectivity of catalytic reactions, such as the aldol (B89426) condensation of furfural (B47365) with ketones, can be tuned by adjusting the reaction temperature and catalyst loading to favor the desired products. mdpi.com

Table 2: Influence of Reaction Conditions on the Outcome of Reactions of Furan Derivatives

Reaction TypeFuran DerivativeVariable ConditionObserved EffectReference(s)
Acid-Catalyzed Ring OpeningFurfuryl AlcoholPresence of WaterIncreased degree of ring-opened structures nih.govmdpi.com
Photo-Nazarov Cyclization2-Furyl Vinyl KetonesSolvent (AcOH vs. HFIP)High yields achieved in both solvents under photochemical conditions researchgate.netnih.gov
Aldol CondensationFurfural and 2-ButanoneCatalyst Mg:Al ratioInfluenced furfural conversion and selectivity to branched-chain products mdpi.com
Acid-Catalyzed Ring Opening4-(5-methyl-2-furyl)-2-butanoneTemperature (80°C)High yield of single ring-opened product rsc.orgresearchgate.net

Derivatization and Structure Reactivity Relationships Srr in Furyl Propenone Chemistry

Synthesis of Novel Analogues and Functionalized Derivatives of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone

The synthesis of novel analogues of this compound is primarily achieved through the Claisen-Schmidt condensation, a reliable and versatile method for forming α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde or another ketone. In the context of synthesizing derivatives of the target compound, 2-acetyl-5-methylfuran serves as a key starting material. ijpsr.com

The general synthetic route involves the reaction of 2-acetyl-5-methylfuran with various aromatic and heteroaromatic aldehydes under aldol (B89426) condensation conditions. ijpsr.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. The initial product is a β-hydroxy ketone, which readily dehydrates to yield the corresponding chalcone (B49325) analogue.

A variety of novel chalcones have been synthesized using this methodology, demonstrating the broad scope of the Claisen-Schmidt condensation for generating a library of functionalized derivatives. ijpsr.com For instance, by reacting 2-acetyl-5-methylfuran with different substituted benzaldehydes, a series of (E)-3-(substituted-phenyl)-1-(5-methyl-2-furyl)prop-2-en-1-ones can be obtained. The substituents on the aromatic ring of the aldehyde can be varied to include electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -NO2, -Cl), allowing for systematic studies of their effects on the properties of the resulting molecules. researchgate.net

The reaction conditions can be optimized to improve yields and selectivity. For example, solvent-free conditions using solid sodium hydroxide as a catalyst at room temperature have been shown to be effective for the synthesis of some chalcone derivatives, offering a greener alternative to traditional methods. asianpubs.org Microwave-assisted and ultrasound-aided synthetic approaches have also been employed to accelerate reaction times and improve yields of chalcone synthesis. ekb.eg

The characterization of these newly synthesized analogues is typically performed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. ijpsr.comasianpubs.org

Below is a table summarizing the synthesis of some exemplary analogues of this compound:

Starting KetoneAldehydeProduct
2-acetyl-5-methylfuranBenzaldehyde1-(5-methyl-2-furyl)-3-phenyl-2-propen-1-one
2-acetyl-5-methylfuran4-methoxybenzaldehyde1-(5-methyl-2-furyl)-3-(4-methoxyphenyl)-2-propen-1-one
2-acetyl-5-methylfuran4-nitrobenzaldehyde1-(5-methyl-2-furyl)-3-(4-nitrophenyl)-2-propen-1-one
2-acetyl-5-methylfuran2-chlorobenzaldehyde3-(2-chlorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one

Impact of Substituents on the Chemical Reactivity and Stability of the Molecular Framework

The chemical reactivity and stability of the this compound framework are significantly influenced by the nature and position of substituents on both the furan (B31954) and the propenone moieties. These substituent effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects.

Electronic Effects:

The furan ring itself possesses a degree of aromaticity and can act as an electron-donating group. The methyl group at the 5-position of the furan ring further enhances this electron-donating character through a positive inductive effect (+I). This increased electron density on the furan ring can influence the reactivity of the entire molecule.

Substituents on the propenone moiety, particularly on the β-carbon, can have a profound impact. Electron-donating groups (EDGs) at the β-position will increase the electron density of the α,β-unsaturated system, which can affect its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, making the β-carbon more electrophilic and thus more prone to Michael addition reactions.

Computational studies on substituted α,β-unsaturated ketones have shown that alkyl substituents on the C=C bond can stabilize the reactant more than the product, leading to a less exothermic reaction upon nucleophilic addition. researchgate.netsemanticscholar.orgnih.gov This stabilization is attributed to hyperconjugation. researchgate.net

Stability:

The presence of the methyl group at the α-position of the propenone chain in this compound introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating. Sterically, it can influence the preferred conformation of the molecule and may hinder the approach of nucleophiles to the carbonyl carbon or the β-carbon.

The following table summarizes the expected impact of different substituents on the reactivity of the furyl propenone framework:

Substituent PositionSubstituent TypeExpected Impact on Reactivity
Furan Ring (e.g., C4)Electron-donatingMay decrease the electrophilicity of the propenone system.
Furan Ring (e.g., C4)Electron-withdrawingMay increase the electrophilicity of the propenone system.
Propenone (β-position)Electron-donatingDecreases the electrophilicity of the β-carbon.
Propenone (β-position)Electron-withdrawingIncreases the electrophilicity of the β-carbon, favoring Michael addition.
Propenone (α-position)Alkyl groupCan sterically hinder nucleophilic attack and stabilize the ground state through hyperconjugation.

Conformational Analysis and Geometrical Isomerism in Propenone Systems

The propenone linkage in this compound allows for the existence of different spatial arrangements of atoms, leading to conformational and geometrical isomers.

Conformational Analysis:

The molecule can adopt various conformations due to rotation around the single bonds connecting the furan ring to the carbonyl group and the carbonyl group to the α-carbon. The two main planar conformations are the s-cis and s-trans isomers, which refer to the arrangement of the double bond and the carbonyl group relative to the single bond connecting them. Generally, the s-trans conformation is more stable due to reduced steric hindrance between the substituents on the furan ring and the propenone moiety.

The presence of the α-methyl group can influence the preferred conformation by introducing steric strain. Computational studies are often employed to determine the relative energies of different conformers and to identify the most stable conformation. The most stable conformer is typically the one that minimizes steric interactions and maximizes electronic conjugation.

Geometrical Isomerism:

Geometrical isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted rotation around the carbon-carbon double bond of the propenone unit. For geometrical isomerism to occur, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the α-carbon is attached to a methyl group and the 1-(5-methyl-2-furyl)carbonyl group. The β-carbon is attached to two hydrogen atoms. Since the β-carbon has two identical substituents (hydrogen atoms), This compound itself does not exhibit geometrical isomerism . quora.comquora.com

However, if one of the β-hydrogens is replaced by another substituent (R), then geometrical isomerism becomes possible. The resulting isomers would be designated as (E) or (Z) based on the Cahn-Ingold-Prelog priority rules. The (E)-isomer would have the higher priority groups on opposite sides of the double bond, while the (Z)-isomer would have them on the same side. The relative stability of the (E) and (Z) isomers is influenced by steric factors, with the isomer having the bulkier groups further apart generally being more stable.

Isomer TypeDescriptionRelevance to this compound
Conformational (s-cis/s-trans)Arises from rotation around single bonds.Exists, with the s-trans conformer generally being more stable.
Geometrical (E/Z)Arises from restricted rotation around the C=C double bond.Not possible for the parent compound due to two identical substituents on the β-carbon. Possible for β-substituted derivatives.

Structure-Property Relationships Governing Spectroscopic Responses and Electronic Effects

The spectroscopic properties of this compound are directly related to its molecular structure and the electronic effects of its constituent parts. Techniques such as UV-Vis, IR, and NMR spectroscopy provide valuable information about the molecule's electronic transitions, functional groups, and atomic connectivity.

UV-Vis Spectroscopy:

The UV-Vis spectrum of furyl propenones is characterized by strong absorption bands corresponding to π → π* electronic transitions within the conjugated system. This system includes the furan ring, the α,β-unsaturated carbonyl group, and any aromatic substituents. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of substituents.

Electron-donating groups on the furan ring or on a β-aryl substituent will generally cause a bathochromic shift (shift to longer wavelengths) of the λmax due to the stabilization of the excited state. Conversely, electron-withdrawing groups may cause a hypsochromic shift (shift to shorter wavelengths). Theoretical studies on furan and its methylated derivatives have shown that the presence of methyl groups can influence the electronic absorption spectra. globalresearchonline.net

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

C=O stretching: A strong absorption band typically in the range of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone. The conjugation lowers the frequency compared to a saturated ketone.

C=C stretching: An absorption band in the region of 1600-1640 cm⁻¹ for the alkene double bond.

Furan ring vibrations: Characteristic stretching and bending vibrations for the furan ring are also observed.

C-H stretching and bending: Absorptions corresponding to the methyl and vinyl C-H bonds.

The exact position of these bands can be influenced by the electronic environment created by the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

¹H NMR: The chemical shifts of the protons are indicative of their electronic environment. The vinyl protons of the propenone moiety typically appear in the downfield region. The protons of the furan ring and the methyl groups will have characteristic chemical shifts. Theoretical studies on furan and its methyl derivatives indicate that the methyl groups, being electron-donating, cause increased shielding of the ring protons. globalresearchonline.net

¹³C NMR: The chemical shifts of the carbon atoms provide further structural information. The carbonyl carbon of the ketone is typically observed in the highly deshielded region of the spectrum. The chemical shifts of the α- and β-carbons of the propenone unit are also characteristic and are influenced by substituent effects.

The following table correlates structural features with expected spectroscopic responses:

Structural FeatureSpectroscopic TechniqueExpected Observation
Conjugated π-systemUV-VisStrong absorption band (π → π* transition). λmax is sensitive to substituents.
α,β-unsaturated carbonylIRStrong C=O stretching vibration at a lower frequency (1650-1680 cm⁻¹) than saturated ketones.
Furan ringIR, NMRCharacteristic ring vibrations in IR. Distinct proton and carbon signals in NMR.
Methyl groupsIR, NMRC-H stretching and bending vibrations in IR. Characteristic singlet signals in ¹H NMR.
Vinyl protons (in derivatives)¹H NMRSignals in the downfield region, with coupling constants indicative of stereochemistry (E or Z).

Theoretical and Computational Chemistry Studies of 2 Methyl 1 5 Methyl 2 Furyl 2 Propenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) and Ab Initio calculations, provide deep insights into molecular structure and reactivity.

Electronic Structure, Charge Distribution, and Bonding Analysis (e.g., DFT, Ab Initio)

A detailed analysis of the electronic structure, charge distribution, and bonding of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone is not available in published literature. Such a study would typically involve the use of computational methods like Density Functional Theory (DFT) or Ab Initio calculations to determine electron density, map out charge distribution, and analyze the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There are no specific studies applying Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactions. An analysis for this compound would involve calculating the energies and visualizing the shapes of these orbitals to identify likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Mapping and Chemical Descriptors

No molecular electrostatic potential (MEP) maps for this compound have been published. An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. Additionally, the calculation of chemical descriptors such as hardness, softness, and electronegativity, which provide further insights into reactivity, has not been reported for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no published research that computationally elucidates reaction mechanisms involving this compound. Such studies would involve mapping potential energy surfaces and locating transition state structures to determine the feasibility and pathways of various chemical reactions.

Molecular Dynamics Simulations for Conformational Space and Flexibility

A search of the scientific literature yielded no studies on the conformational space and flexibility of this compound using molecular dynamics (MD) simulations. MD simulations would provide valuable information on the molecule's dynamic behavior, accessible conformations, and structural flexibility over time.

Prediction and Interpretation of Spectroscopic Parameters from a Theoretical Standpoint

No theoretical predictions and interpretations of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound are available. Computational methods are often used to calculate these parameters to aid in the interpretation of experimental spectra and to confirm molecular structures.

Advanced Analytical Methodologies for Research on 2 Methyl 1 5 Methyl 2 Furyl 2 Propenone and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone, providing exact mass measurements that allow for the determination of elemental compositions. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed. researchgate.netnih.govnih.gov In ESI-MS, chalcone (B49325) derivatives typically exhibit abundant [M+H]⁺ ions, which can be isolated and subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. researchgate.net

The fragmentation patterns observed in MS/MS experiments offer deep mechanistic insights. For furan-containing chalcones, characteristic fragmentation includes cleavage of the propenone bridge and fragmentation of the furan (B31954) and phenyl rings. researchgate.netresearchgate.net By analyzing the masses of the fragment ions, researchers can deduce the structure of reaction products, intermediates, and byproducts. For instance, the fragmentation of deuterated furan-2-carbaldehyde shows a predictable 1 Dalton difference in the molecular ion peak and specific fragments, demonstrating the power of isotopic labeling in mechanistic studies. mdpi.com This level of detail is critical for understanding reaction pathways, such as those involved in synthesis, degradation, or metabolic studies. nih.govnih.gov

Below is a table illustrating the expected HRMS data for the parent compound.

Compound Formula Calculated Exact Mass (m/z) Ionization Mode Expected Adduct
This compoundC₁₀H₁₀O₂162.0681ESI[M+H]⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for unambiguous assignments and detailed structural analysis of complex derivatives. ipb.pthyphadiscovery.com

Common 2D NMR experiments used in the study of this compound and its analogues include:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying protons on adjacent carbons. ipb.pthyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. ipb.pthyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, which is crucial for connecting different fragments of the molecule, such as the furan ring, the propenone bridge, and the methyl groups. ipb.pthyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the molecule's three-dimensional conformation and stereochemistry. hyphadiscovery.comdiva-portal.org

These techniques collectively allow for the complete assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry. ipb.ptacs.org For complex mixtures or solid-state analysis, specialized techniques like solid-state NMR can provide valuable information on molecular structure and dynamics in the solid phase.

Technique Purpose Information Yielded for this compound
COSY ¹H-¹H CorrelationConnectivity of vinyl protons and protons on the furan ring.
HSQC ¹H-¹³C One-Bond CorrelationDirect assignment of protons to their attached carbons.
HMBC ¹H-¹³C Long-Range CorrelationConfirmation of the overall carbon skeleton by linking the carbonyl group to protons on the furan and propenone moieties.
NOESY Through-Space ¹H-¹H CorrelationDetermination of spatial relationships and preferred conformation of the molecule.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions in Solid State

X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in a single crystal. researchgate.netnih.gov This technique yields highly accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. eurjchem.com For chalcone derivatives, crystallography confirms the (E)-configuration of the propenone double bond and reveals the planarity of different molecular fragments. researchgate.net

A study on a closely related compound, 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, provided detailed crystallographic data. nih.gov The analysis revealed a monoclinic crystal system and a dihedral angle of 5.31(2)° between the benzene (B151609) and furan rings, indicating a nearly planar conformation. nih.gov X-ray analysis also elucidates intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which govern the crystal packing and influence the material's physical properties. nih.govresearchgate.netresearchgate.net

The table below summarizes typical crystal data that would be obtained for the target compound, based on a similar reported structure. nih.gov

Parameter Example Value from a Related Structure
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.0394 (8)
b (Å) 17.0278 (17)
c (Å) 10.6550 (8)
**β (°) **121.347 (6)
Volume (ų) 1245.7 (2)
Z 4

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Chemical Transformations and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing this compound.

Infrared (IR) Spectroscopy is used to identify functional groups within the molecule. The conjugated α,β-unsaturated ketone system gives rise to characteristic absorption bands. The C=O stretching vibration is typically observed in the range of 1645-1685 cm⁻¹, while the C=C stretching vibration appears around 1600 cm⁻¹. ijert.orgresearchgate.net These distinct peaks are useful for monitoring chemical reactions, such as the Claisen-Schmidt condensation used for its synthesis, where the appearance of these bands signifies product formation. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Chalcones exhibit two main absorption bands: Band I, typically found between 340–390 nm, and Band II, located in the 220–270 nm range. researchgate.netresearchgate.net These absorptions are attributed to π-π* and n-π* transitions within the conjugated system. biointerfaceresearch.com The position and intensity of the maximum absorption (λmax) are sensitive to the molecular structure and solvent, making UV-Vis spectroscopy a valuable tool for studying electronic properties and monitoring the progress of chemical transformations. biointerfaceresearch.combas.bg

Spectroscopy Functional Group/Transition Typical Wavenumber (cm⁻¹)/Wavelength (nm)
IR C=O Stretch1645 - 1685
IR C=C Stretch~1600
UV-Vis Band II (π-π)220 - 270
UV-Vis Band I (π-π / n-π*)340 - 390

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Mixture Analysis in Research

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. jetir.org

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of chalcones. nih.gov A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a formic acid modifier. researchgate.netnih.gov Detection is typically performed using a UV-Vis diode array detector (DAD), which can monitor multiple wavelengths simultaneously, aiding in peak identification. nih.gov HPLC is the method of choice for assessing product purity, quantifying yields, and analyzing complex reaction mixtures. researchgate.netnih.gov

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile furan derivatives. nih.govnih.govrestek.com Due to the compound's volatility, headspace sampling can be employed for sample introduction. restek.comthermofisher.com An HP-5MS column is often used for separation, as it can effectively resolve various furan isomers and derivatives. nih.govresearchgate.netmdpi.com GC-MS provides both retention time data for identification and mass spectra for structural confirmation, making it ideal for analyzing reaction products and assessing the purity of volatile compounds. nih.govresearchgate.netmdpi.com

Technique Typical Column Typical Detector Application
HPLC Reversed-phase C18UV-Vis Diode Array (DAD)Purity assessment, reaction monitoring, quantification.
GC HP-5MS (non-polar)Mass Spectrometry (MS)Separation of volatile derivatives, isomer resolution, purity analysis of starting materials and products.

Applications of 2 Methyl 1 5 Methyl 2 Furyl 2 Propenone As a Chemical Synthon and in Materials Science

Building Block for the Synthesis of Complex Organic Molecules.

The reactivity of the α,β-unsaturated ketone system makes 2-Methyl-1-(5-methyl-2-furyl)-2-propenone a valuable intermediate for constructing more complex molecular architectures, particularly heterocyclic compounds.

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrazolines, Benzimidazoles).

Pyrazolines: Chalcones are well-established precursors for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles. The reaction proceeds via the condensation of the α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring. The presence of the methyl-substituted furan (B31954) ring on the chalcone (B49325) backbone introduces a specific heterocyclic moiety into the final pyrazoline structure, influencing its chemical and biological properties.

Benzimidazoles: While the direct cyclization of a chalcone with o-phenylenediamine (B120857) typically leads to 1,5-benzodiazepines, chalcone moieties are integral to the synthesis of complex benzimidazole-containing molecules. researchgate.net In these syntheses, a benzimidazole (B57391) derivative is first prepared, often by reacting o-phenylenediamine with a carboxylic acid. sphinxsai.comnih.gov This benzimidazole core, functionalized with a methyl ketone group, then undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form a benzimidazolyl-chalcone. sphinxsai.comnih.gov This multi-step approach combines the structural features of both benzimidazoles and chalcones, creating hybrid molecules with potential applications in medicinal chemistry. nih.gov

HeterocycleGeneral ReactantsReaction TypeSignificance
PyrazolineChalcone + Hydrazine derivativeCondensation/CyclizationForms a five-membered nitrogen-containing ring.
Benzimidazole-Chalcone Hybrid2-Acetylbenzimidazole + Aryl aldehydeClaisen-Schmidt CondensationJoins a pre-formed benzimidazole core to a chalcone structure.

Role in Multi-component Reactions.

Chalcones are valuable substrates in multi-component reactions (MCRs), which are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all reactants. This approach is highly valued in synthetic chemistry for its efficiency and atom economy.

Research has demonstrated the use of chalcones in a one-pot, three-component reaction with malononitrile (B47326) and dimethylformamide (DMF) in the presence of a base like sodium hydroxide (B78521). This reaction efficiently produces functionalized γ-ketoamides. The chalcone's α,β-unsaturated system is crucial, as it undergoes a Michael addition with the nucleophile generated from malononitrile, initiating a cascade of reactions that ultimately incorporates a fragment from the DMF solvent. The versatility of the chalcone structure allows for a broad substrate scope with good tolerance for diverse functional groups.

Potential in Materials Science and Polymer Chemistry.

The conjugated system and reactive functional groups of this compound make it a candidate for applications in the development of novel organic materials and polymers.

Monomer or Precursor for Specialty Polymers.

The α,β-unsaturated carbonyl group in chalcones allows them to be used in polymerization reactions. Chalcone-based polymers are gaining interest in materials science due to their unique optical, mechanical, and thermal properties. researchgate.net The propenone moiety can potentially undergo polymerization through its double bond to form a polymer backbone.

Furthermore, furan-based polymers, derived from biomass, are being explored for the green synthesis of conjugated polymers. rsc.org The incorporation of the furan ring from this compound into a polymer structure could enhance solubility and introduce specific electronic characteristics. These polymers have potential applications as photosensitizers, capable of generating singlet oxygen, which is useful in biomedical contexts. rsc.org

Constituents in Organic Semiconductors and Optoelectronic Devices.

The extended π-conjugated system of chalcones, particularly those incorporating electron-rich heterocycles like furan, is a key feature for applications in organic electronics. Furan-based chalcones have been synthesized and investigated for their nonlinear optical (NLO) properties, which are crucial for photonic and optoelectronic devices.

These molecules are designed as donor-π-acceptor systems, where the furan ring can act as part of the conjugated bridge. Such materials can exhibit high thermal stability, good optical transparency in the visible region, and significant photoluminescence, making them suitable for use in LEDs and solar cells. Density Functional Theory (DFT) calculations on furan-based chalcones have shown enhanced dipole moments and hyperpolarizability compared to reference materials, indicating their promise for NLO applications.

Application AreaKey Structural FeatureResulting PropertyPotential Use
Specialty Polymersα,β-Unsaturated KetonePolymerizabilityPhotosensitizers, Functional coatings
Organic SemiconductorsExtended π-conjugation (Furan-enone system)Charge transport, PhotoluminescenceOrganic Field-Effect Transistors (OFETs)
Optoelectronic DevicesDonor-π-Acceptor structureNonlinear Optical (NLO) propertiesLEDs, Photonics, Solar cells

Applications in Catalysis (e.g., as Ligand Precursors or Co-catalysts).

Chalcones can serve as ligands for the formation of metal complexes. The carbonyl oxygen and the olefinic bond of the α,β-unsaturated system can coordinate with various transition metal ions, including Fe(III), Cu(II), Ni(II), and Co(II). alliedacademies.orgalliedacademies.orgoaji.net

These chalcone-metal complexes are not just structurally interesting but can also possess significant catalytic activity. researchgate.net For instance, copper(II) complexes containing chalcone ligands have been examined for their ability to catalyze oxidation reactions. researchgate.net The synthetic flexibility of the chalcone scaffold allows for fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the catalytic performance of the metal complex. Depending on the donor atoms available, chalcones can act as monodentate or bidentate ligands, forming stable chelate structures with the central metal atom. alliedacademies.orgalliedacademies.org

Future Directions in Academic Research on 2 Methyl 1 5 Methyl 2 Furyl 2 Propenone Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of chalcones, including 2-Methyl-1-(5-methyl-2-furyl)-2-propenone, often relies on the Claisen-Schmidt condensation. chemrevlett.com This method involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. chemrevlett.com However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas for development include:

Advanced Catalysis: The exploration of novel catalysts is a promising avenue. For instance, the use of magnetic nano Fe3O4 core-shell structures with a ZIF-8 shell has been reported as a recyclable catalyst for chalcone (B49325) synthesis, offering high yields and overcoming the corrosivity (B1173158) of traditional acid-base catalysts. google.com Further research into solid-base catalysts like activated hydrotalcites and natural phosphates modified with sodium nitrate (B79036) could lead to more environmentally friendly processes. bohrium.com

Green Chemistry Approaches: The application of green chemistry principles will be crucial. This includes the use of microwave irradiation and ultrasound, which have been shown to accelerate reaction times and improve yields in chalcone synthesis. chemrevlett.combohrium.comfrontiersin.org The development of solvent-free reaction conditions or the use of greener solvents will also be a significant focus.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to highly efficient and automated production methods. frontiersin.org

Table 1: Comparison of Synthetic Methodologies for Chalcones
MethodologyKey FeaturesPotential AdvantagesReferences
Claisen-Schmidt CondensationBase-catalyzed reaction of an acetophenone and an aldehyde.Well-established and widely used. chemrevlett.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Reduced reaction times, higher yields. chemrevlett.combohrium.com
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to enhance the reaction.Improved reaction rates and yields. chemrevlett.comfrontiersin.org
Magnetic NanocatalysisUse of magnetic nanoparticles as a recyclable catalyst.Easy catalyst recovery, high yields, reduced waste. google.com
Flow ChemistryContinuous reaction in a flow reactor.Improved safety, scalability, and process control. frontiersin.org

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, namely the furan (B31954) ring and the α,β-unsaturated ketone moiety, offer a rich landscape for exploring novel chemical reactions.

The furan nucleus, while aromatic, has a lower resonance energy than benzene (B151609), allowing it to participate in reactions that involve dearomatization. acs.org It can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.orgrsc.org The α,β-unsaturated ketone system possesses two electrophilic centers: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition. jchemrev.com

Future research in this area could focus on:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by the specific reactivity of the furan or enone moiety. This could lead to the rapid assembly of complex molecular architectures.

Asymmetric Catalysis: The development of enantioselective transformations of the prochiral enone system is a significant area for exploration. This would enable the synthesis of chiral molecules with potential applications in various fields.

Photochemical Reactions: The α,β-unsaturated ketone chromophore can undergo various photochemical reactions, such as [2+2] cycloadditions. nih.gov Investigating the photochemical reactivity of this compound could uncover novel light-induced transformations.

Reactions Leveraging the Furan Ring: Exploring reactions that specifically target the furan ring, such as oxidative ring-opening to produce unsaturated dicarbonyl compounds or cycloaddition reactions, will continue to be a fruitful area of research. acs.org

Table 2: Potential Reaction Pathways for this compound
Reactive MoietyReaction TypePotential ProductsReferences
α,β-Unsaturated Ketone1,4-Conjugate Addition (Michael Addition)β-Substituted ketones jchemrev.com
α,β-Unsaturated Ketone1,2-AdditionAllylic alcohols jchemrev.com
α,β-Unsaturated Ketone[2+2] PhotocycloadditionCyclobutane derivatives nih.gov
Furan RingDiels-Alder Reaction ([4+2] Cycloaddition)Oxabicyclo[2.2.1]heptane derivatives acs.orgrsc.org
Furan RingOxidative Ring OpeningUnsaturated dicarbonyl compounds acs.org

Application of Advanced Computational Modeling for Predicting Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the reactivity of organic molecules. researchgate.net Future academic research will increasingly leverage these methods to gain deeper insights into the chemical behavior of this compound.

Areas where computational modeling will be particularly impactful include:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of various reactions, identifying transition states and intermediates. This can help to elucidate complex reaction mechanisms and predict the most favorable reaction pathways.

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural characterization of new compounds derived from this compound. researchgate.net

Rational Catalyst Design: By modeling the interaction between the substrate and potential catalysts, computational chemistry can guide the design of more efficient and selective catalysts for its synthesis and transformation.

Understanding Electronic Structure: Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack. nih.gov

Investigation of its Chemical Fate in Environmental Systems (Purely Chemical Perspective)

Understanding the potential environmental transformations of this compound is crucial from a chemical standpoint. Furans can be released into the atmosphere from sources such as biomass burning. whiterose.ac.uk The α,β-unsaturated ketone moiety is also a known reactive functional group in atmospheric chemistry. copernicus.org

Future research should focus on the following purely chemical degradation pathways:

Atmospheric Oxidation: The primary atmospheric removal process for many organic compounds is reaction with hydroxyl (OH) radicals. whiterose.ac.uk Studies on the kinetics and mechanisms of the reaction of this compound with OH radicals, as well as other atmospheric oxidants like ozone (O3) and nitrate radicals (NO3), are needed to predict its atmospheric lifetime and degradation products. The reaction of OH radicals with furan and its derivatives can proceed via addition to the furan ring or H-atom abstraction. whiterose.ac.uk

Aqueous Phase Reactions: Investigating the hydrolysis and photolysis of this compound in aqueous environments will provide insights into its persistence and transformation in water bodies. The furan ring is known to be sensitive to acidic conditions. nih.gov

Abiotic Degradation in Soil: Studying potential abiotic degradation pathways in soil, such as reactions with mineral surfaces or other soil components, will contribute to a more complete picture of its environmental fate.

Q & A

Q. Supporting Data :

ParameterValue/DescriptionSource
Molecular formulaC₈H₁₀O₂
CAS Registry Number10599-69-6
Yield range60–75% (reported for analogous furans)

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm structure via furan ring protons (δ 6.1–7.2 ppm) and ketone/alkene signals (δ 2.1–2.5 ppm for methyl groups, δ 5.5–6.5 ppm for propenone doublet).
  • IR : Strong absorption at ~1670 cm⁻¹ (α,β-unsaturated ketone C=O stretch) and ~3100 cm⁻¹ (furan C-H).
  • GC-MS : Electron ionization (70 eV) provides molecular ion (m/z 138) and fragmentation patterns (e.g., loss of CO or methyl groups).

Q. Best Practices :

  • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Use high-resolution data (R factor < 5%) for accurate refinement .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., β-carbon of the propenone).
  • Transition State Modeling : Simulate Michael addition pathways using software like Gaussian or ORCA.
  • Solvent Effects : Apply polarizable continuum models (PCM) to assess solvent polarity impacts on reaction rates.

Q. Key Findings from Analogous Studies :

  • Furan rings enhance electron-withdrawing effects, increasing α,β-unsaturated ketone reactivity .

Basic: How should researchers assess solubility and stability for experimental design?

Methodological Answer:

  • Solubility : Test in DMSO, ethanol, and dichloromethane (common solvents for furan derivatives).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm .

Advanced: What methodologies evaluate potential biological activities (e.g., antimicrobial)?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against E. coli or S. aureus).
    • Antioxidant : DPPH radical scavenging (IC₅₀ calculation).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., furan methyl groups) and compare bioactivity .

Q. Experimental Design Considerations :

  • Include positive controls (e.g., ascorbic acid for antioxidant assays).
  • Validate cytotoxicity (e.g., MTT assay on mammalian cell lines) .

Advanced: How are reaction mechanisms elucidated for furan-containing α,β-unsaturated ketones?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via UV-Vis (λmax ~250–300 nm for conjugated systems).
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track nucleophilic attack sites.
  • Trapping Intermediates : Employ ESI-MS to detect transient species (e.g., enolate ions) .

Q. Key Mechanistic Insights :

  • Propenone’s electron-deficient β-carbon is the primary site for nucleophilic addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.